N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-(4-Chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a thieno[2,3-e]triazolopyrimidine core fused with a sulfonyl-substituted phenyl group and a 4-chlorophenylamine moiety.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(4-chlorophenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O2S2/c20-12-6-8-13(9-7-12)21-17-16-15(10-11-28-16)25-18(22-17)19(23-24-25)29(26,27)14-4-2-1-3-5-14/h1-11H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSRSPWJSOLVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its anticancer and antibacterial properties.
- Molecular Formula : C₁₉H₁₂ClN₅O₂S₂
- Molecular Weight : 441.9 g/mol
- CAS Number : 892730-83-5
Synthesis
The compound has been synthesized through various methods involving the thienopyrimidine scaffold. The synthesis typically includes the introduction of the phenylsulfonyl and chlorophenyl groups onto the triazole-pyrimidine structure, which is crucial for enhancing its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives in inhibiting cancer cell proliferation. For instance:
- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC₅₀ values for related compounds in similar classes ranged from 14.5 to 40 μM, indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 10b | MCF-7 | 19.4 ± 0.22 | |
| 10e | MCF-7 | 14.5 ± 0.30 | |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest, with further investigations suggesting that substituents on the phenyl group influence the potency against specific cancer types.
Antibacterial Activity
In addition to anticancer properties, derivatives of this compound have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Activity Profile : Compounds with similar thieno[2,3-e][1,2,3]triazolo structures have been reported to possess significant antibacterial effects .
Case Studies
- Cell Line Studies : A study screened various thienopyrimidine derivatives for their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications led to enhanced potency against MCF-7 cells.
- In Vivo Studies : Preliminary in vivo studies suggested that these compounds could be effective in reducing tumor size in xenograft models.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno-Triazolopyrimidine Derivatives
*Calculated based on molecular formula C₂₂H₁₈ClN₅O₂S₂.
Key Observations:
- Sulfonyl Group Impact : Electron-withdrawing groups (e.g., trifluoromethyl in 3c ) enhance metabolic stability but reduce synthetic yields (3% for 3b vs. 26% for 3c). Methoxy groups (3e ) balance electronic effects, yielding 20%.
- Amine Substituent Role : Bulky aryl groups (e.g., 4-chlorophenyl in the target compound) may improve receptor binding affinity compared to smaller heterocycles (e.g., furan-2-ylmethyl in 3b ).
- Core Modifications : Derivatives like 7d () replace sulfonyl with carbonyl groups, resulting in higher yields (77%) but reduced molecular complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
